5-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE
Overview
Description
5-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a cyano group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent functionalization to introduce the cyano and thiophene groups. Reaction conditions often involve the use of strong bases, transition metal catalysts, and specific temperature and pressure conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
5-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: Its structural features suggest potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants.
Material Science: The compound’s electronic properties could be exploited in the development of new materials for electronic or photonic applications.
Mechanism of Action
The mechanism of action of 5-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the cyano and thiophene groups can modulate the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Diflumetorim: A pyrimidinamine fungicide with similar difluoromethyl and chloro substituents.
Sulfentrazone: A triazolinone herbicide with a difluoromethyl group.
Uniqueness
5-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
5-[2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoylamino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF2N5O2S/c1-7-10(6-21)16(28-13(7)17(27)24(4)5)22-15(26)9(3)25-8(2)11(18)12(23-25)14(19)20/h9,14H,1-5H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOQRCPDTAMMNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)N2C(=C(C(=N2)C(F)F)Cl)C)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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